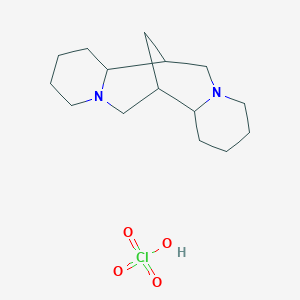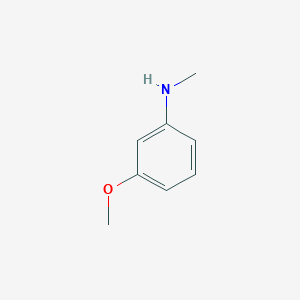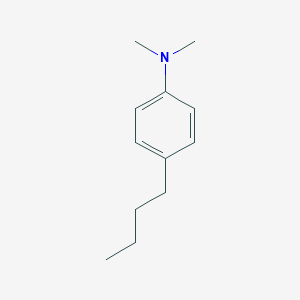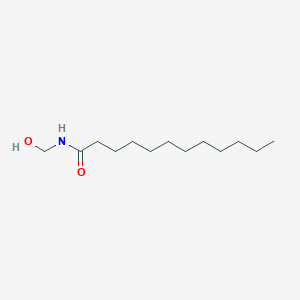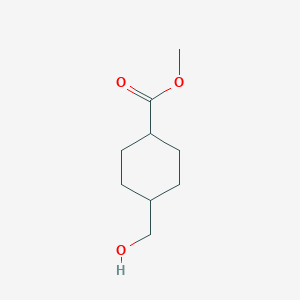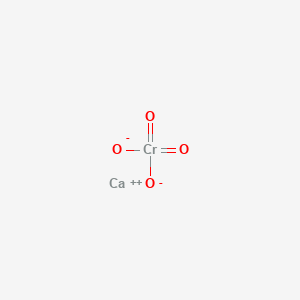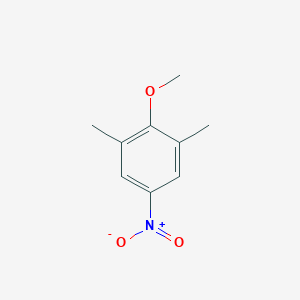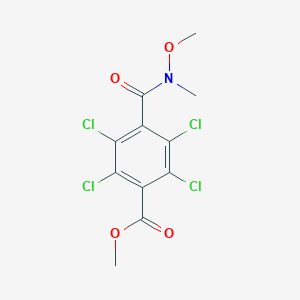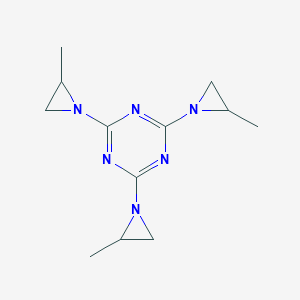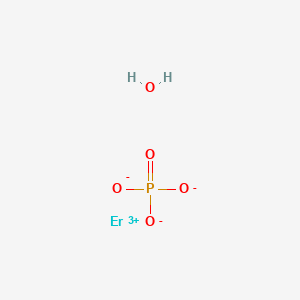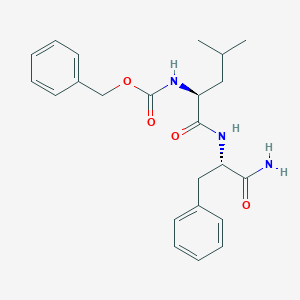
Z-Leu-phe-NH2
Overview
Description
Z-Leu-phe-NH2: is a synthetic peptide compound composed of three amino acids: benzyloxycarbonyl (Z), leucine (Leu), and phenylalanine (Phe), with an amide group (NH2) at the C-terminus. This compound is often used in peptide synthesis and research due to its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protecting groups like benzyloxycarbonyl (Z) to prevent unwanted side reactions. The synthesis of Z-Leu-phe-NH2 involves coupling benzyloxycarbonyl-leucine (Z-Leu) to phenylalanine (Phe) followed by amidation at the C-terminus.
Solution-Phase Peptide Synthesis: This method involves the sequential addition of amino acids in solution. The process requires careful control of reaction conditions to avoid racemization and side reactions.
Industrial Production Methods: Industrial production of this compound typically employs automated peptide synthesizers that use solid-phase peptide synthesis techniques. These machines can efficiently produce large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-Leu-phe-NH2 can undergo oxidation reactions, particularly at the phenylalanine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzyloxycarbonyl group, leading to the removal of the protecting group.
Substitution: The amide group at the C-terminus can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to remove the benzyloxycarbonyl group.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation Products: Hydroxylated derivatives of this compound.
Reduction Products: Deprotected peptides without the benzyloxycarbonyl group.
Substitution Products: Various peptide derivatives with modified C-termini.
Scientific Research Applications
Chemistry: Z-Leu-phe-NH2 is used as a model compound in peptide synthesis research to study reaction mechanisms and optimize synthetic methods.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate for proteases and peptidases.
Medicine: this compound has potential therapeutic applications as a bioactive peptide. It can be used in drug development to design peptide-based therapeutics.
Industry: In the pharmaceutical industry, this compound is used in the development of peptide drugs and as a reference standard in analytical methods.
Mechanism of Action
Molecular Targets and Pathways: Z-Leu-phe-NH2 exerts its effects by interacting with specific enzymes and receptors in biological systems. It can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of bioactive fragments. The compound can also bind to receptors, modulating signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Z-Phg-Pro-NH2: A similar peptide with phenylglycine (Phg) and proline (Pro) residues.
Z-Phe-Val-Pro-NH2: A peptide with phenylalanine (Phe), valine (Val), and proline (Pro) residues.
H-Gly-Ser-Phe-NH2: A peptide with glycine (Gly), serine (Ser), and phenylalanine (Phe) residues.
Uniqueness: Z-Leu-phe-NH2 is unique due to its specific amino acid sequence and the presence of the benzyloxycarbonyl protecting group. This combination provides stability and bioactivity, making it a valuable compound in peptide research and applications.
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16(2)13-20(26-23(29)30-15-18-11-7-4-8-12-18)22(28)25-19(21(24)27)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWAYHYSFZQCSH-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


